molecular formula C14H10FN3OS2 B12628417 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine CAS No. 917809-01-9

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine

Cat. No.: B12628417
CAS No.: 917809-01-9
M. Wt: 319.4 g/mol
InChI Key: FGGSNPAWMBQQID-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring. The presence of a fluorophenyl group and a methanesulfinyl group makes this compound unique and potentially useful in various scientific applications. The compound’s structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a fluorophenyl thiourea with a halogenated ketone under acidic conditions. This reaction forms the thiazole ring with the fluorophenyl group attached.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable nitrile with a formamide under basic conditions. This reaction forms the pyrimidine ring with the desired substituents.

    Coupling of the Thiazole and Pyrimidine Rings: The final step involves coupling the thiazole and pyrimidine rings using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfinyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used as a probe to study biological processes and interactions. Its ability to interact with various biological targets makes it useful in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of new treatments for diseases.

    Industry: The compound can be used in the development of new materials and products. Its unique properties make it suitable for various industrial applications, such as in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline
  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)pyrimidine

Uniqueness

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the presence of both a methanesulfinyl group and a fluorophenyl group. This combination of functional groups allows for unique interactions with biological targets and provides distinct chemical properties. The compound’s structure also allows for the exploration of new chemical reactions and pathways, making it a valuable tool in scientific research.

Properties

CAS No.

917809-01-9

Molecular Formula

C14H10FN3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10FN3OS2/c1-21(19)14-16-7-6-11(18-14)13-12(17-8-20-13)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

FGGSNPAWMBQQID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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